

An In-depth Technical Guide to the Physical and Chemical Properties of Dillenitin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dillenitin*

Cat. No.: *B191091*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenitin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in various plant species, notably from the genus *Dillenia*, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **dillenitin**, alongside detailed experimental protocols and an exploration of its known signaling pathways. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized to facilitate a deeper understanding of this promising bioactive molecule.

Chemical and Physical Properties

Dillenitin, also known by its systematic IUPAC name 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, is a flavonoid distinguished by the presence of two methoxy groups on its B-ring.^[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of Dillenitin

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₄ O ₇	[2][3][4]
Molecular Weight	330.29 g/mol	[2][3][4]
CAS Number	3306-29-4	[2][3][4]
IUPAC Name	2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one	[3][4]
Synonyms	3',4'-Dimethoxy-3,5,7-trihydroxyflavone, Quercetin-3',4'-dimethyl ether	[2][4]
Appearance	Powder	[5]
Melting Point	293 °C	[2]
Boiling Point	562.2 °C at 760 mmHg (Predicted)	[6]
Solubility	Estimated water solubility: 513.4 mg/L at 25 °C	[7]
SMILES	COc1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC	[2][3]
InChI	InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3	[3]
InChIKey	MHALJYZRPGYQSI-UHFFFAOYSA-N	[3]
Storage Conditions	Short term (days to weeks): 0-4 °C, dry and dark. Long term (months to years): -20 °C.	[3]

Spectroscopic Data

The structural elucidation of **dillenitin** relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset with full spectral assignments for **dillenitin** is not readily available in the aggregated search results, this section outlines the expected spectral characteristics based on its flavonoid structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for determining the precise arrangement of protons and carbons in the **dillenitin** molecule. The expected chemical shifts are influenced by the aromatic rings, hydroxyl groups, and methoxy substituents.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for **Dillenitin** (Note: These are predicted values based on flavonoid chemistry and require experimental verification.)

Position	Predicted ^{13}C Chemical Shift (ppm)	Predicted ^1H Chemical Shift (ppm, multiplicity, J in Hz)
2	~145	-
3	~136	-
4	~176	-
5	~161	-
6	~98	~6.2 (d, J=2.0)
7	~164	-
8	~94	~6.4 (d, J=2.0)
9	~157	-
10	~104	-
1'	~123	-
2'	~111	~7.6 (d, J=2.2)
3'	~148	-
4'	~149	-
5'	~112	~6.9 (d, J=8.5)
6'	~122	~7.5 (dd, J=8.5, 2.2)
3'-OCH ₃	~56	~3.9 (s)
4'-OCH ₃	~56	~3.9 (s)

Infrared (IR) Spectroscopy

The IR spectrum of **dillenitin** would display characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted Infrared (IR) Spectral Data for **Dillenitin**

Wavenumber (cm ⁻¹)	Functional Group
3600-3200	O-H stretching (phenolic hydroxyls)
3100-3000	C-H stretching (aromatic)
2950-2850	C-H stretching (methyl from methoxy)
~1655	C=O stretching (γ -pyrone)
1600-1450	C=C stretching (aromatic rings)
~1270 and ~1025	C-O stretching (aryl ethers)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **dillenitin**. Under electrospray ionization (ESI), the molecular ion peak $[M+H]^+$ would be expected at m/z 331.

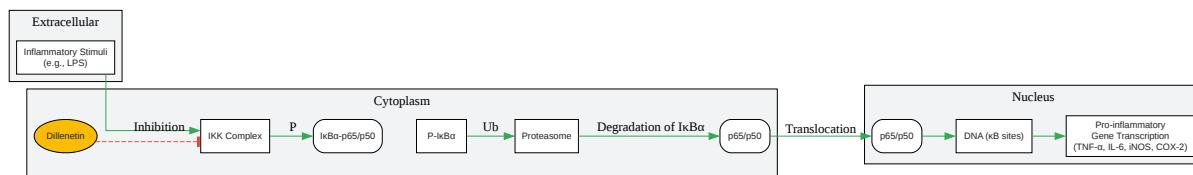
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for **Dillenitin**

m/z	Interpretation
331	$[M+H]^+$
316	$[M+H - CH_3]^+$
303	$[M+H - CO]^+$
288	$[M+H - CO - CH_3]^+$
153	Retro-Diels-Alder fragment of the A-ring

UV-Visible (UV-Vis) Spectroscopy

As a flavonoid, **dillenitin** exhibits characteristic absorption bands in the UV-visible region. These absorptions are due to the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system of the benzoyl (Band II) and cinnamoyl (Band I) portions of the molecule.

Table 5: Predicted UV-Visible (UV-Vis) Spectral Data for **Dillenitin**

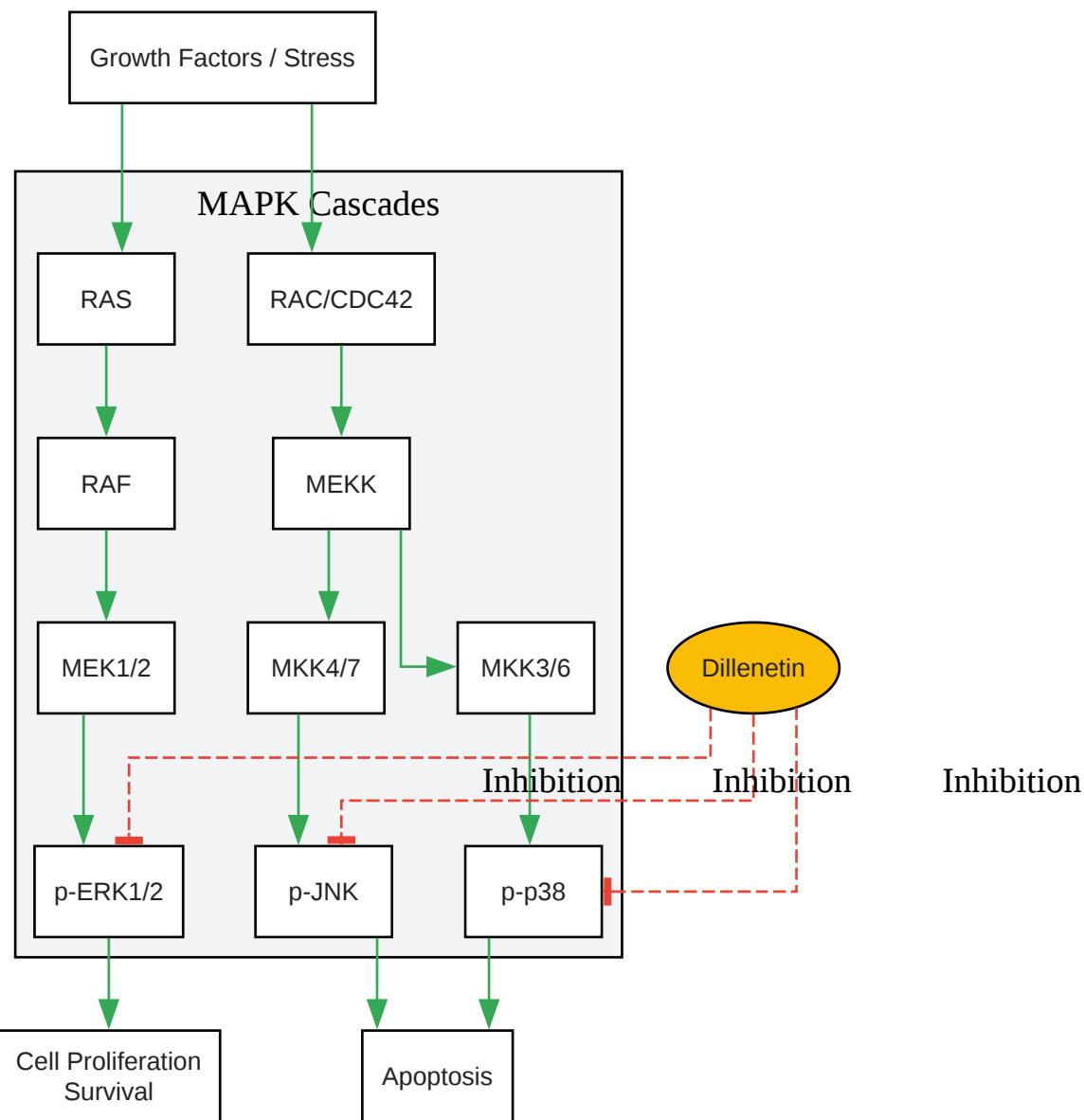

Band	Predicted λ_{max} (nm)
Band I	~370
Band II	~256

Biological Activity and Signaling Pathways

Dillenetin has been reported to possess significant antioxidant, anti-inflammatory, and anticancer activities.^[3] These effects are believed to be mediated through its ability to scavenge free radicals and modulate key cellular signaling pathways, primarily the NF- κ B and MAPK pathways.

Anti-inflammatory Activity: Inhibition of the NF- κ B Pathway

The NF- κ B signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the I κ B kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein I κ B α . This phosphorylation targets I κ B α for ubiquitination and subsequent degradation, allowing the NF- κ B (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids, including **dillenetin**, are known to exert their anti-inflammatory effects by inhibiting this pathway. The proposed mechanism involves the inhibition of IKK activity, thereby preventing I κ B α phosphorylation and degradation.^{[8][9][10]}



[Click to download full resolution via product page](#)

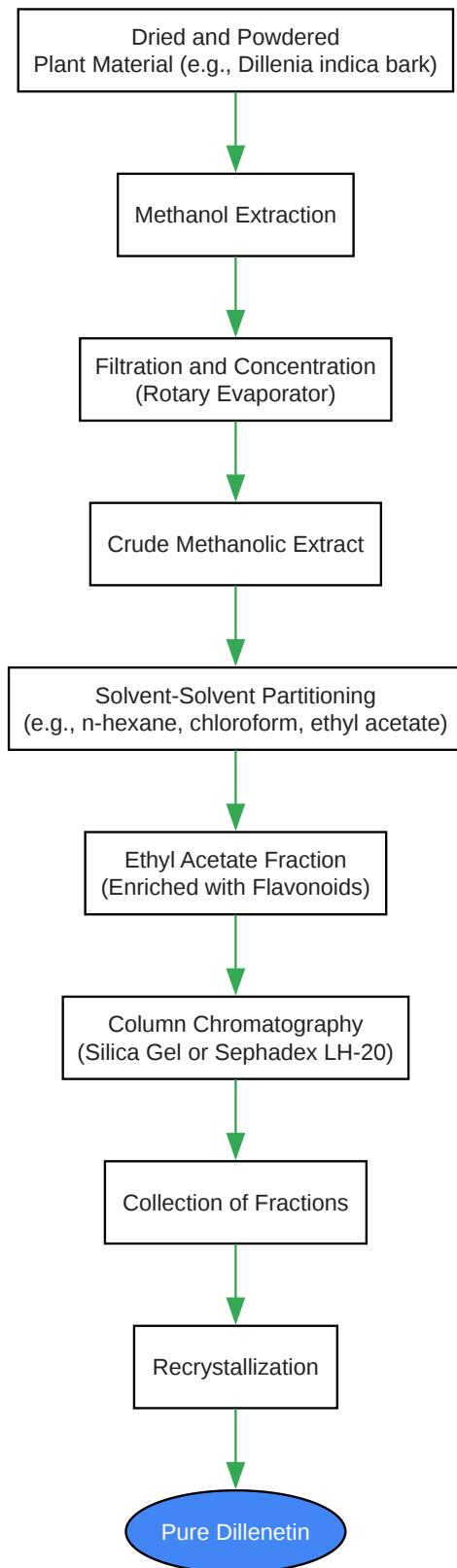
Dillenitin's proposed inhibition of the NF- κ B signaling pathway.

Anticancer Activity: Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It comprises several key kinases, including ERK, JNK, and p38. Dysregulation of the MAPK pathway is a hallmark of many cancers. Flavonoids have been shown to exert anticancer effects by modulating this pathway, often by inhibiting the phosphorylation and activation of key kinases like ERK, JNK, and p38, which can lead to cell cycle arrest and apoptosis in cancer cells.[11][12][13][14]

[Click to download full resolution via product page](#)

Dillenitin's proposed modulation of the MAPK signaling pathway.


Experimental Protocols

This section provides an overview of the methodologies that would be employed for the isolation, characterization, and biological evaluation of **dillenitin**.

Isolation and Purification of Dillenitin

Dillenitin is typically isolated from plant sources, such as the bark or leaves of *Dillenia indica*.

[1][15] A general workflow for its isolation is as follows:

[Click to download full resolution via product page](#)**General workflow for the isolation of dillenitin.**

- Extraction: Dried and powdered plant material is exhaustively extracted with methanol at room temperature.
- Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The flavonoid-rich fraction is typically the ethyl acetate fraction.
- Chromatographic Purification: The enriched fraction is then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the individual compounds.
- Final Purification: Fractions containing **dillenitin**, as monitored by thin-layer chromatography (TLC), are combined, concentrated, and the pure compound is obtained by recrystallization.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or Methanol-d₄. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer, typically with the sample prepared as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer to determine the exact mass and molecular formula.
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent, such as methanol or ethanol, using a UV-Vis spectrophotometer.

In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

- Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

- Treatment: Cells are pre-treated with various concentrations of **dillenitin** for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 μ g/mL) for a specified time (e.g., 24 hours).
- Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.
- Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF- α and IL-6 in the supernatant are quantified using ELISA kits.
- Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of IKK, I κ B α , p65, ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies and chemiluminescence detection.[8][16]

In Vitro Anticancer Assay (MTT Assay)

- Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of **dillenitin** for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).[6]

Conclusion

Dillenitin is a flavonoid with a well-defined chemical structure and promising biological activities. Its physical and chemical properties, along with its spectroscopic profile, provide a

solid foundation for its identification and characterization. The modulation of the NF- κ B and MAPK signaling pathways appears to be a key mechanism underlying its anti-inflammatory and anticancer effects. The experimental protocols outlined in this guide provide a framework for the further investigation of **dillenitin** and its potential development as a therapeutic agent. Further research is warranted to fully elucidate its spectral characteristics and to explore its detailed molecular interactions within these and other signaling cascades.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. medkoo.com [medkoo.com]
- 4. Quercetin 3',4'-dimethyl ether | C17H14O7 | CID 5487855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF- κ B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF- κ B-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner -

PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quercetin-3- O- β -D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical investigation of ceylonese plants. Part XII. (+)-3,4',5,7-Tetrahydroxy-3'-methoxyflavanone [(+)-dihydroisorhamnetin] and 3,5,7-trihydroxy-3',4'-dimethoxyflavone (dillenitin): two new natural products from Dillenia indica L. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Phytochemical Characterization of Dillenia indica L. Bark by Paper Spray Ionization-Mass Spectrometry and Evaluation of Its Antioxidant Potential Against t-BHP-Induced Oxidative Stress in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Dillenitin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191091#physical-and-chemical-properties-of-dillenitin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com